Calteridol is a chemical compound primarily recognized for its applications in medical imaging, particularly as a contrast agent in magnetic resonance imaging (MRI). It is classified as a calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. This compound enhances the visibility of internal structures during imaging procedures by altering the magnetic properties of nearby water molecules.
Calteridol is synthesized from 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (commonly referred to as DO3A) through a series of chemical reactions involving propylene oxide and calcium ions. The compound falls under the category of chelating agents and is classified within the broader group of contrast agents used in diagnostic imaging.
The synthesis of Calteridol involves several critical steps:
Industrial production often employs automated reactors that maintain precise control over temperature and pH during synthesis. Purification techniques such as crystallization and filtration are subsequently applied to obtain the final product.
Calteridol can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used; for instance, oxidation may yield carboxylic acids while reduction can produce alcohols.
Calteridol acts primarily as a contrast agent in MRI by enhancing the magnetic resonance signals from tissues. Upon administration, it alters the magnetic properties of nearby water molecules, improving image quality. The compound selectively targets certain tissues and organs, allowing for detailed imaging necessary for diagnostic purposes.
Relevant data indicate that Calteridol maintains its integrity during typical storage conditions and retains effectiveness as a contrast agent when properly formulated .
Calteridol has several significant scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: